molecular formula C11H23N3 B15311072 1-[2-(1-Methyl-2-pyrrolidinyl)ethyl]piperazine

1-[2-(1-Methyl-2-pyrrolidinyl)ethyl]piperazine

Cat. No.: B15311072
M. Wt: 197.32 g/mol
InChI Key: AGVKZDFHOKTXNZ-UHFFFAOYSA-N
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Description

1-[2-(1-methylpyrrolidin-2-yl)ethyl]piperazine is a chemical compound that features a piperazine ring substituted with a 1-methylpyrrolidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-methylpyrrolidin-2-yl)ethyl]piperazine typically involves the reaction of 1-methylpyrrolidine with piperazine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperazine, followed by the addition of 1-methylpyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-methylpyrrolidin-2-yl)ethyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[2-(1-methylpyrrolidin-2-yl)ethyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(1-methylpyrrolidin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-methylpyrrolidine: A simpler analog with a single pyrrolidine ring.

    Piperazine: A parent compound with a piperazine ring but without the 1-methylpyrrolidin-2-yl substitution.

    N-methylpiperazine: A derivative with a methyl group on the nitrogen atom of the piperazine ring.

Uniqueness

1-[2-(1-methylpyrrolidin-2-yl)ethyl]piperazine is unique due to the presence of both the piperazine and 1-methylpyrrolidin-2-yl groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions with various molecular targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C11H23N3

Molecular Weight

197.32 g/mol

IUPAC Name

1-[2-(1-methylpyrrolidin-2-yl)ethyl]piperazine

InChI

InChI=1S/C11H23N3/c1-13-7-2-3-11(13)4-8-14-9-5-12-6-10-14/h11-12H,2-10H2,1H3

InChI Key

AGVKZDFHOKTXNZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CCN2CCNCC2

Origin of Product

United States

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